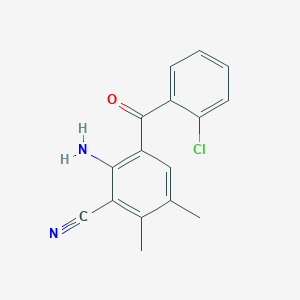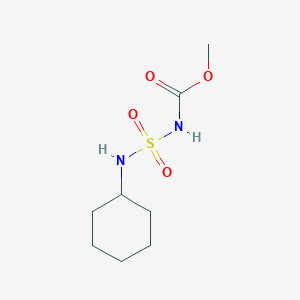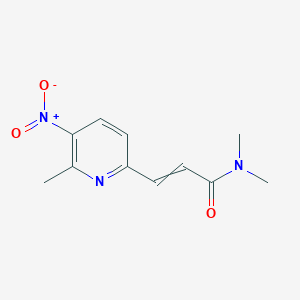
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of an amino group, a chlorobenzoyl group, and two methyl groups attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Introduction of the chlorobenzoyl group through Friedel-Crafts acylation.
Substitution: Introduction of the nitrile group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Nucleophilic substitution reactions involving the nitrile group.
Acylation: Introduction of acyl groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution.
Acylation: Reagents like acetyl chloride (CH3COCl) with aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields a nitro compound, while reduction of the nitro group yields an amino compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorobenzoyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The nitrile group may also participate in interactions with nucleophilic sites within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: Shares the chlorobenzoyl group but differs in the core structure.
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: Similar chlorobenzoyl group with different substituents.
Uniqueness
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, chlorobenzoyl, and nitrile groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89638-29-9 |
|---|---|
Molekularformel |
C16H13ClN2O |
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
2-amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile |
InChI |
InChI=1S/C16H13ClN2O/c1-9-7-12(15(19)13(8-18)10(9)2)16(20)11-5-3-4-6-14(11)17/h3-7H,19H2,1-2H3 |
InChI-Schlüssel |
PLXNLIYOHXPLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)





![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)


![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
